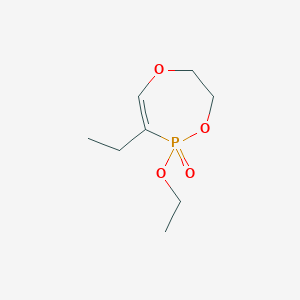
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be achieved through several routes. One common method involves the reaction of 2-ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide with organomagnesium compounds
Análisis De Reacciones Químicas
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common reagents used in these reactions include organomagnesium compounds, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide involves its interaction with various molecular targets and pathways. The compound’s phosphorus atom can form bonds with different nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2-Ethoxy-3-ethyl-6,7-dihydro-1,5,2lambda5-dioxaphosphepine 2-oxide can be compared with other similar phosphorus-containing heterocycles, such as:
2-Ethoxy-2,3-dihydro[d][1,2]oxaphosphole 2-oxide: This compound is structurally similar and used in similar synthetic applications.
Dialkyl (diaryl) (2-hydroxybenzyl) phosphine oxides: These derivatives are synthesized using similar methods and have comparable applications in chemistry and industry.
The uniqueness of this compound lies in its specific substituents and the versatility of its synthetic routes, allowing for a wide range of functional derivatives.
Propiedades
Fórmula molecular |
C8H15O4P |
|---|---|
Peso molecular |
206.18 g/mol |
Nombre IUPAC |
2-ethoxy-3-ethyl-6,7-dihydro-1,5,2λ5-dioxaphosphepine 2-oxide |
InChI |
InChI=1S/C8H15O4P/c1-3-8-7-10-5-6-12-13(8,9)11-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
CYAQHCUBEUVOCP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COCCOP1(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


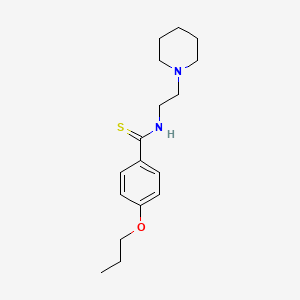
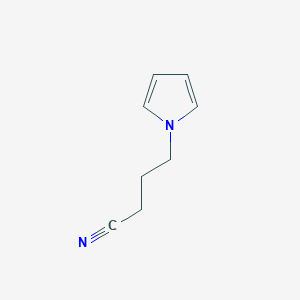
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
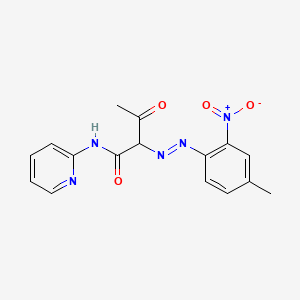
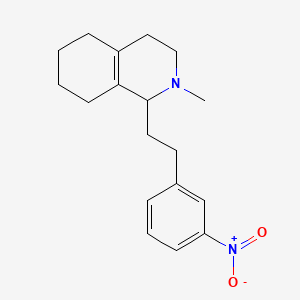
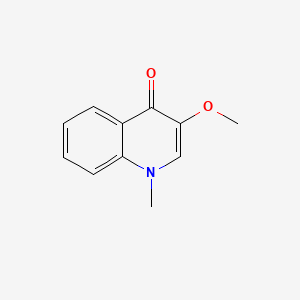
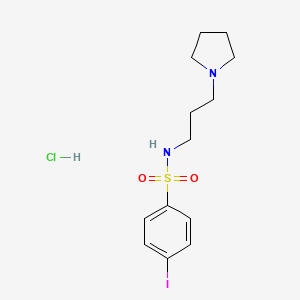
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
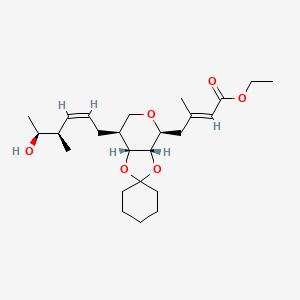
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)



